molecular formula C18H30O2 B14754011 2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol CAS No. 844-80-4

2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol

Katalognummer: B14754011
CAS-Nummer: 844-80-4
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: XICYYEQDNMVEPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol is a chemical compound known for its unique structure and properties It is a derivative of benzene, featuring tert-butyl and trimethylpentan-2-yl groups attached to a benzene ring with two hydroxyl groups at positions 1 and 4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol typically involves multi-step organic reactions. One common method starts with the alkylation of benzene derivatives, followed by the introduction of hydroxyl groups through oxidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and advanced purification techniques. The choice of raw materials, reaction conditions, and purification methods can significantly impact the efficiency and cost-effectiveness of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions, influencing the compound’s reactivity and biological activity. Pathways involving oxidative stress and redox reactions are also significant in its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butylbenzene: Lacks the hydroxyl groups and trimethylpentan-2-yl group.

    2,2′-Methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol): Shares structural similarities but has different functional groups.

Uniqueness

2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol is unique due to its specific combination of tert-butyl, trimethylpentan-2-yl, and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

844-80-4

Molekularformel

C18H30O2

Molekulargewicht

278.4 g/mol

IUPAC-Name

2-tert-butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C18H30O2/c1-16(2,3)11-18(7,8)13-10-14(19)12(9-15(13)20)17(4,5)6/h9-10,19-20H,11H2,1-8H3

InChI-Schlüssel

XICYYEQDNMVEPZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC(C)(C)C1=C(C=C(C(=C1)O)C(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.